Methyl 6-methyl-2,4-dioxoheptanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-2,4-dioxoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6(2)4-7(10)5-8(11)9(12)13-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLUWGULLBYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294544 | |
| Record name | Methyl 6-methyl-2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-66-6 | |
| Record name | Methyl 6-methyl-2,4-dioxoheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methyl-2,4-dioxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 6-methyl-2,4-dioxoheptanoate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 6-methyl-2,4-dioxoheptanoate, a valuable β-dicarbonyl compound with applications as a synthetic intermediate in medicinal chemistry and materials science. The primary focus of this document is a detailed exploration of the crossed Claisen condensation as the principal synthetic route. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step experimental protocol, and discuss methods for purification and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of complex dicarbonyl compounds.
Introduction: The Significance of β-Dicarbonyl Moieties
β-Dicarbonyl compounds, such as β-keto esters and β-diketones, are fundamental building blocks in organic synthesis.[1][2] Their utility stems from the unique reactivity of the methylene group positioned between the two carbonyl functionalities. The protons on this carbon are significantly acidic due to the resonance stabilization of the resulting enolate anion, making them potent nucleophiles in a variety of carbon-carbon bond-forming reactions.[3]
This compound is a molecule of interest that incorporates both a β-keto ester and a 1,3-diketone functionality.[3] This dual reactivity profile makes it a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds like pyrazoles and pyrimidines, which are prevalent scaffolds in pharmacologically active agents.[1][3]
Synthetic Strategy: The Crossed Claisen Condensation
The most direct and efficient method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base.[4][5] For the synthesis of our target molecule, the logical disconnection points to two readily available starting materials: 4-methyl-2-pentanone and dimethyl oxalate .
In this reaction, the enolizable ketone (4-methyl-2-pentanone) will be deprotonated by a strong base to form a nucleophilic enolate. This enolate will then attack one of the electrophilic carbonyl carbons of the non-enolizable ester (dimethyl oxalate). The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the desired β-dicarbonyl product.[6][7]
The use of a strong base in stoichiometric amounts is crucial, as the final deprotonation of the product β-dicarbonyl compound is the thermodynamic driving force for this otherwise endergonic reaction.[4]
Experimental Protocol
This protocol is a self-validating system designed for the safe and efficient synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 4-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 10.0 g | 0.1 | ≥99% | Sigma-Aldrich |
| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 13.0 g | 0.11 | ≥99% | Sigma-Aldrich |
| Sodium Methoxide | CH₃ONa | 54.02 | 5.94 g | 0.11 | ≥97% | Acros Organics |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Anhydrous | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | As needed | - | 3 M aq. | J.T. Baker |
| Saturated NaCl solution | NaCl(aq) | - | 50 mL | - | - | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | VWR |
| Copper(II) acetate | Cu(OAc)₂ | 181.63 | As needed | - | ≥98% | Alfa Aesar |
Reaction Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (5.94 g, 0.11 mol) and anhydrous diethyl ether (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Add 4-methyl-2-pentanone (10.0 g, 0.1 mol) dropwise to the stirred suspension over 20 minutes. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Claisen Condensation: Dissolve dimethyl oxalate (13.0 g, 0.11 mol) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the dimethyl oxalate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approximately 12-16 hours) under a nitrogen atmosphere.
-
Acidic Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of ice-cold 3 M hydrochloric acid. Stir vigorously until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification via Copper Chelate Formation
Due to the potential for side products and the difficulty in purifying β-diketones by distillation or chromatography, purification via the copper chelate is a highly effective method.[1][8]
-
Chelate Formation: Dissolve the crude product in methanol (100 mL). In a separate beaker, prepare a solution of copper(II) acetate (10 g) in 100 mL of water. Slowly add the copper(II) acetate solution to the methanolic solution of the crude product with stirring. A green-blue precipitate of the copper chelate should form immediately.
-
Isolation of Chelate: Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold methanol. Allow the copper chelate to air dry.
-
Decomposition of Chelate: Suspend the dry copper chelate in diethyl ether (150 mL) and stir vigorously. Add 10% sulfuric acid dropwise until the blue-green solid disappears and the solution becomes a clear blue aqueous layer and a colorless organic layer.
-
Final Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound.
Characterization
The structure of the purified product should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The product will exist as a mixture of keto and enol tautomers in solution, which will be evident in the ¹H and ¹³C NMR spectra.[3][8]
-
¹H NMR (CDCl₃, 400 MHz):
-
Keto form: Expect signals for the methyl ester singlet (~3.7 ppm), the methylene protons between the carbonyls (~3.5 ppm), the isobutyl group protons (a doublet for the two methyls and a multiplet for the methine proton), and the other methylene protons.[3]
-
Enol form: The enolic proton will appear as a broad singlet downfield (~12-15 ppm). The signal for the methylene protons between the carbonyls will be absent, and a new signal for a vinylic proton will appear.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Expect signals for the two carbonyl carbons (in the range of 190-210 ppm for the ketones and ~170 ppm for the ester). Signals for the enolic carbons will also be present. The remaining aliphatic carbons will appear in the upfield region.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the product. The expected molecular ion peak for C₉H₁₄O₄ would be at m/z = 186.0892.
Conclusion
The synthesis of this compound is reliably achieved through a crossed Claisen condensation of 4-methyl-2-pentanone and dimethyl oxalate. The provided protocol, including the copper chelate purification method, offers a robust pathway to obtaining this versatile synthetic intermediate in high purity. Careful control of reaction conditions and meticulous purification are key to a successful synthesis. The dual functionality of the target molecule opens up a wide range of possibilities for its use in the construction of more complex and potentially biologically active compounds.
References
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved from [Link]
-
Claisen condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (2014, August 29). Retrieved from [Link]
-
Recent Developments in the Synthesis of β-Diketones - MDPI. (2021, October 13). Retrieved from [Link]
-
Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles | The Journal of Organic Chemistry. (2004, August 26). Retrieved from [Link]
-
Video: Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. (2023, April 30). Retrieved from [Link]
-
Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC. (2023, April 7). Retrieved from [Link]
-
Modification of Biobased Lipophilic Β-Diketone - Juniper Publishers. (2018, May 30). Retrieved from [Link]
-
Synthesis of 1,3-diketones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents. (n.d.).
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC. (2018, December 27). Retrieved from [Link]
-
Properties and application of diketones and their derivatives. (n.d.). Retrieved from [Link]
Sources
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- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. This compound | 20577-66-6 | Benchchem [benchchem.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 8. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
"CAS number for Methyl 6-methyl-2,4-dioxoheptanoate"
An In-Depth Technical Guide to Methyl 6-methyl-2,4-dioxoheptanoate
Introduction
This compound (CAS No: 20577-66-6 ) is a fascinating organic compound that occupies a significant niche in synthetic chemistry.[1] Its molecular architecture is distinguished by the strategic placement of multiple functional groups, creating a molecule with a rich and versatile reactivity profile.[1] This guide provides an in-depth analysis of its structure, synthesis, spectroscopic characteristics, and its pivotal role as a synthetic intermediate for researchers, scientists, and professionals in drug development. The core of its utility lies in the dual functionalities of a β-keto ester and a 1,3-diketone system, which we will explore in detail.[1]
Physicochemical and Structural Properties
A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application in a laboratory setting. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 20577-66-6 | [1] |
| Molecular Formula | C9H14O4 | Calculated |
| Molecular Weight | 186.2 g/mol | [1] |
| InChI Key | APRLUWGULLBYJV-UHFFFAOYSA-N | [1] |
The structure of this compound is a compelling example of molecular design that enables complex chemical transformations. It features two distinct, yet interconnected, reactive motifs:
-
β-Keto Ester System: The methyl ester at the C1 position and the ketone at the C4 position are separated by a methylene group, classifying this portion of the molecule as a β-keto ester.[1] This arrangement is well-known for its propensity to undergo keto-enol tautomerism.[1]
-
1,3-Diketone System: The two ketone groups at the C2 and C4 positions create a 1,3-dicarbonyl system.[1] This functionality is central to many classical organic reactions. The protons on the carbon atom situated between these two carbonyls (the C3 position) are notably acidic, making this site a prime target for deprotonation to form a highly stable, delocalized enolate.[1] This enolate is a potent nucleophile, critical for a wide array of carbon-carbon bond-forming reactions.[1]
The Duality of Reactivity: Keto-Enol Tautomerism
A critical aspect of the chemistry of this compound is its existence as a dynamic equilibrium of tautomers.[1] Tautomerism, a form of constitutional isomerism, involves the migration of a proton, and for β-dicarbonyl compounds, this equilibrium between the keto and enol forms dictates their reactivity.[1] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall equilibrium.
Caption: Keto-enol equilibrium in this compound.
Synthesis Pathway: Fischer Esterification
The most direct and fundamental route for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 6-methyl-2,4-dioxoheptanoic acid.[1] The Fischer esterification method is a classic, equilibrium-driven process that utilizes an excess of alcohol (in this case, methanol) to push the reaction toward the desired ester product.[1]
Experimental Protocol: Synthesis via Fischer Esterification
This protocol provides a generalized framework. Researchers should adapt concentrations and reaction times based on empirical observations and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2,4-dioxoheptanoic acid in an excess of methanol (e.g., 10-20 molar equivalents). Methanol serves as both a reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the solution (typically 1-3 mol%).
-
Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: If necessary, purify the crude ester further by vacuum distillation or column chromatography to obtain high-purity this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Elucidation
Structural confirmation and purity assessment rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing a detailed map of the carbon-hydrogen framework.[1]
Expected NMR Data
The expected signals in the ¹H and ¹³C NMR spectra are crucial for verifying the successful synthesis of the target molecule.[1]
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Methyl Ester | ~3.7 | Singlet | -OCH₃ |
| Isobutyl Methyls | ~0.9 | Doublet | -(CH₃)₂ |
| Isobutyl Methine | ~2.1 | Multiplet | -CH(CH₃)₂ |
| Methylene (C5) | ~2.4 | Doublet | -CH₂-CH(CH₃)₂ |
| Methylene (C3) | ~3.5 | Singlet | -CO-CH₂-CO- |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyls (C2, C4) | 190-210 | C=O |
| Ester Carbonyl (C1) | 165-175 | O-C=O |
| Methylene (C3) | 45-55 | -CO-CH₂-CO- |
| Methoxy | 50-60 | -OCH₃ |
| Methylene (C5) | 40-50 | -CH₂-CH(CH₃)₂ |
| Methine (C6) | 25-35 | -CH(CH₃)₂ |
| Methyls (C7) | 20-25 | -(CH₃)₂ |
Note: Actual chemical shifts may vary depending on the solvent and the predominant tautomeric form.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 10-20 mg of the purified product for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. For ¹H NMR, acquire the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: For ¹³C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans will be required to achieve an adequate signal-to-noise ratio. Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[2]
Applications in Synthetic Chemistry
The true value of this compound for drug development professionals lies in its role as a versatile synthetic intermediate.[1] The 1,3-dicarbonyl moiety is a classic synthon for the construction of various heterocyclic systems, which form the core of many pharmaceutical agents.
The acidic C3 methylene bridge can be readily deprotonated to form a stable enolate, which can then react with a wide range of electrophiles. More significantly, it can undergo condensation reactions with dinucleophiles to build five- and six-membered rings.[1]
-
Pyrazoles: Reaction with hydrazine derivatives leads to the formation of pyrazole rings.
-
Pyrimidines: Condensation with urea or thiourea can yield pyrimidine or thiopyrimidine cores, respectively.[1]
These heterocyclic scaffolds are prevalent in medicinal chemistry and are featured in drugs with a wide range of therapeutic applications.
Caption: Role as a precursor to pharmaceutically relevant heterocycles.
Conclusion
This compound is more than a simple organic molecule; it is a highly functionalized and reactive tool for synthetic chemists. Its unique combination of β-keto ester and 1,3-diketone functionalities provides a platform for a multitude of chemical transformations, most notably the construction of complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for leveraging its full potential in research and the development of novel therapeutic agents.
References
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 6-methyl-2,4-dioxoheptanoate
Executive Summary
In early-stage drug discovery and complex organic synthesis, the selection of versatile aliphatic building blocks dictates the efficiency of downstream active pharmaceutical ingredient (API) generation. Methyl 6-methyl-2,4-dioxoheptanoate (CAS No. 20577-66-6) is a highly privileged intermediate that strategically combines the functionalities of a β-keto ester and a 1,3-diketone[1].
With a precisely calculated molecular weight of 186.21 g/mol [2], this compound serves as a critical linchpin in the synthesis of complex heterocyclic scaffolds. The strategic placement of a ketone at the C4 position and a methyl ester at the C1 position—separated by a highly acidic methylene bridge—enables rich keto-enol tautomerism[1]. This whitepaper details its physicochemical properties, self-validating synthetic protocols, and its specific application in pyrazole and pyrimidine scaffold generation.
Physicochemical Profiling & Structural Dynamics
Understanding the exact mass and structural behavior of this compound is foundational for mass spectrometry (MS) validation and downstream reaction stoichiometry. The molecule consists of a 7-carbon main chain (heptanoate) with a methyl group at the C6 position (forming an isobutyl tail) and an ester methyl group, yielding the chemical formula C9H14O4 .
Quantitative Data Summary
Table 1: Key Physicochemical Parameters of this compound
| Parameter | Value |
| Chemical Name | This compound |
| CAS Registry Number | 20577-66-6 |
| Molecular Formula | C9H14O4 |
| Average Molecular Weight | 186.21 g/mol [2] |
| Monoisotopic Mass | 186.0892 Da |
| Functional Classification | β-Keto ester / 1,3-Diketone analogue[1] |
| Hydrogen Bond Donors | 0 (Keto form) / 1 (Enol form) |
| Hydrogen Bond Acceptors | 4 |
Structural Dynamics: Keto-Enol Tautomerism
The methylene protons at the C3 position are flanked by two highly electron-withdrawing carbonyl groups (C2 and C4). This 1,3-dicarbonyl system significantly lowers the pKa of the C3 protons, facilitating rapid deprotonation. In solution, the molecule exists in a dynamic tautomeric equilibrium, where a proton migrates from the α-carbon to the carbonyl oxygen, forming a stabilized enol[1]. This enolization is the primary mechanistic driver of its nucleophilic reactivity in carbon-carbon and carbon-nitrogen bond-forming reactions.
Synthetic Methodology: Self-Validating Protocol
The fundamental approach to synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 6-methyl-2,4-dioxoheptanoic acid[1]. To ensure high yield and purity, the protocol below is designed as a self-validating system, incorporating real-time analytical checkpoints to verify causality and reaction progress.
Protocol: Acid-Catalyzed Fischer Esterification
Rationale: Fischer esterification is an equilibrium-driven, acid-catalyzed nucleophilic acyl substitution[3]. By utilizing excess methanol as both the reactant and the solvent, Le Chatelier's principle drives the equilibrium toward the desired methyl ester product[1].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 10.0 mmol of 6-methyl-2,4-dioxoheptanoic acid in 25 mL of anhydrous methanol.
-
Catalyst Addition: Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.
-
Causality: The strong acid protonates the carboxyl carbonyl oxygen, drastically increasing its electrophilicity to facilitate the subsequent nucleophilic attack by the weakly nucleophilic methanol[3].
-
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
-
Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the highly polar carboxylic acid spot (low Rf) and the appearance of a less polar spot (higher Rf) confirms the conversion of the acid to the ester. If the starting material persists, the equilibrium has not shifted sufficiently; add 3 Å molecular sieves to sequester generated water.
-
-
Quenching & Extraction: Cool the reaction to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification & Final Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint 2 (LC-MS): Perform Liquid Chromatography-Mass Spectrometry. The target peak must exhibit an m/z of 187.2 [M+H]⁺ in positive ion mode, definitively confirming the synthesized molecular weight of 186.21 g/mol .
-
Application in Drug Discovery: Heterocyclic Condensation
The dual functionality of this compound makes it a highly sought-after precursor for the synthesis of diverse heterocyclic compounds[1]. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a rapid, highly efficient approach to obtaining polysubstituted pyrazoles[4].
When reacted with dinucleophiles like hydrazines, ureas, or amidines, the molecule undergoes a Knorr-type condensation. The nitrogen atoms attack the highly electrophilic carbonyl carbons at C2 and C4, followed by dehydration and imine formation, yielding rigid five- or six-membered rings (pyrazoles and pyrimidines, respectively)[1][4].
Synthetic Workflow Diagram
Caption: Synthetic workflow and downstream API applications of this compound.
Analytical Characterization (NMR)
To unambiguously assign the connectivity of the molecular structure and understand its tautomeric equilibrium, Nuclear Magnetic Resonance (NMR) spectroscopy is employed[1].
-
¹H NMR Signatures: The proton NMR spectrum provides distinct signals for structural verification. The methyl ester group (-OCH₃) appears as a sharp singlet. The isobutyl tail presents as a doublet for the two terminal methyl groups and a multiplet for the methine proton. Crucially, the C3 methylene protons adjacent to the carbonyl groups exhibit characteristic chemical shifts that fluctuate depending on the specific keto-enol tautomeric ratio present in the NMR solvent[1].
References
1.[1] this compound | 20577-66-6, Benchchem. Available at: 2.[2] 20577-66-6 | this compound, BLD Pharm. Available at: 3.[3] (O-CHEM 2) Mechanisms, Memcode. Available at: 4.[4] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, MDPI. Available at:
Sources
Literature Review on β-Keto Esters: A Strategic Guide for Drug Development
Executive Summary
β-Keto esters represent one of the most versatile "chassis" molecules in modern organic synthesis. For the drug development professional, they are not merely reagents but programmable platforms. Their unique 1,3-dicarbonyl structure allows them to function simultaneously as electrophiles, nucleophiles, and ligands for transition metals.
This technical guide moves beyond basic textbook definitions to explore the mechanistic causality that governs their reactivity. We will examine their structural dynamics, advanced synthetic methodologies, and their critical role as precursors to "privileged scaffolds" in pharmaceutical chemistry (e.g., dihydropyrimidines, pyrazoles). Finally, we provide a validated protocol for asymmetric hydrogenation—a cornerstone transformation in the synthesis of chiral APIs.
Part 1: Structural Fundamentals & Tautomerism
The reactivity of β-keto esters is dictated by the equilibrium between their keto and enol tautomers. Understanding this dynamic is the prerequisite for controlling selectivity in alkylation and condensation reactions.
The Chelation Effect
Unlike simple ketones, β-keto esters possess an internal "stabilization mechanism." The Z-enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl. This creates a pseudo-six-membered ring, significantly lowering the pKa of the
Key Insight for Researchers:
-
Solvent Dependency: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts toward the keto form as the solvent disrupts internal H-bonding. In non-polar solvents (Toluene, Hexane), the enol form is favored.
-
Lewis Acid Activation: The 1,3-dicarbonyl motif is an ideal bidentate ligand. Lewis acids (e.g.,
, ) coordinate to both oxygens, freezing the conformation and dramatically increasing the electrophilicity of the carbonyls.
Visualization: Tautomeric Equilibrium & Metal Chelation
Figure 1: The dynamic equilibrium between keto and enol forms, and the "locking" effect of metal coordination which is critical for stereoselective transformations.
Part 2: Synthetic Methodologies (Preparation)[1][2][3][4][5][6][7][8]
While the Claisen Condensation is the historical standard, it often lacks the precision required for complex pharmaceutical intermediates. Modern drug discovery relies on milder, more functional-group-tolerant methods.
Transesterification (The "Green" Route)
Direct transesterification of simple β-keto esters (e.g., methyl acetoacetate) with complex alcohols is preferred over de novo synthesis.
-
Catalyst: Boric acid (
) or immobilized enzymes (e.g., Candida antarctica Lipase B - CALB).[1] -
Mechanism: Boric acid forms a temporary borate complex with the β-keto ester, activating the ester carbonyl towards nucleophilic attack by the alcohol while suppressing decarboxylation.
Magnesium Enolate Acylation (SMAHO Method)
For constructing sensitive scaffolds, the reaction of magnesium enolates of Substituted Malonic Acid Half Oxyesters (SMAHOs) is superior.
-
Advantage: It proceeds under neutral conditions and allows for the introduction of chiral amino acid side chains without racemization.
-
Causality: The
ion acts as a template, organizing the reactants and stabilizing the intermediate to prevent premature decarboxylation until the workup phase.
Part 3: The Drug Discovery Engine (Heterocycles)
β-Keto esters are the primary building blocks for Heterocyclic Privileged Scaffolds —molecular frameworks that are statistically over-represented in bioactive compounds.
Reaction Landscape
| Reaction Name | Target Scaffold | Mechanism Type | Pharmaceutical Relevance |
| Biginelli | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Acid-catalyzed MCR | Calcium channel blockers (e.g., Nifedipine analogs), Antivirals. |
| Hantzsch | 1,4-Dihydropyridines (1,4-DHP) | Condensation/Cyclization | Antihypertensives (e.g., Amlodipine). |
| Knorr | Pyrroles | Paal-Knorr Cyclization | Anti-inflammatory agents (e.g., Atorvastatin core). |
| Noyori | Chiral | Asymmetric Hydrogenation | Statins, Carbapenems, Antibiotics. |
Visualization: The Divergent Reactivity Map
Figure 2: Divergent synthesis pathways from a common β-keto ester precursor. The green path highlights the high-value asymmetric transformation detailed below.
Part 4: Detailed Experimental Protocol
Stereoselective Synthesis: Noyori Asymmetric Hydrogenation
Objective: Synthesis of (R)-Methyl 3-hydroxybutyrate with >98% ee.
Rationale: This protocol utilizes Dynamic Kinetic Resolution (DKR) . Although the starting material may be racemic (if
Materials & Reagents
-
Substrate: Methyl acetoacetate (10.0 mmol).
-
Catalyst:
(0.01 mmol, S/C = 1000). -
Solvent: Degassed Methanol (anhydrous).
-
Gas: Hydrogen (
) - High Purity (99.999%). -
Equipment: High-pressure stainless steel autoclave (Parr reactor).
Step-by-Step Methodology
-
Catalyst Preparation (Inert Atmosphere):
-
In a glovebox (or under Argon flow), weigh
into the glass liner of the autoclave. -
Note: The Ru(II)-BINAP complex is air-sensitive. Oxidation leads to loss of stereocontrol.
-
-
Substrate Loading:
-
Dissolve Methyl acetoacetate (1.16 g) in degassed Methanol (5 mL).
-
Add the solution to the autoclave liner containing the catalyst.
-
Mechanistic Check: Methanol is crucial as it facilitates the proton transfer in the transition state.
-
-
Hydrogenation:
-
Seal the autoclave and purge with
three times (pressurize to 10 bar, then vent) to remove trace . -
Pressurize to 40 bar (approx. 580 psi) .
-
Heat to 50°C with vigorous magnetic stirring (1000 rpm).
-
Why this works: The high pressure ensures saturation of the Ru-hydride species. The temperature is optimized to balance rate vs. enantioselectivity (lower temps generally yield higher ee but slower rates).
-
-
Workup & Analysis:
-
Cool the reactor to room temperature and carefully vent the
gas. -
Concentrate the solvent under reduced pressure (Rotary Evaporator).[1]
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 4:1).
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).
-
Self-Validating Checkpoints
-
Visual: The reaction mixture should remain a clear orange/brown solution. Formation of a black precipitate indicates catalyst decomposition (Ru metal formation).
-
Pressure: A drop in pressure over time indicates hydrogen consumption (reaction progress).
Part 5: Mechanistic Logic (Noyori Cycle)
The success of the protocol above relies on the specific interaction between the substrate and the chiral catalyst.
Figure 3: Simplified catalytic cycle. The chiral BINAP ligand creates a steric environment that forces the β-keto ester to approach the Ru-hydride from only one face, ensuring high enantioselectivity.
References
-
Noyori, R., et al. (1987).[3] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.
-
Kappe, C. O. (2000). "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry.
-
Taber, D. F. (2011). "Synthesis of β-Keto Esters." Organic Chemistry Portal.
-
Benetti, S., et al. (1995).[4] "β-Keto Esters in Organic Synthesis." Chemical Reviews.
-
BenchChem. (2025).[1] "Transesterification Methods in Ketone Ester Production." BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Methodological & Application
"experimental protocols using Methyl 6-methyl-2,4-dioxoheptanoate"
Abstract
Methyl 6-methyl-2,4-dioxoheptanoate (CAS: 20577-66-6) represents a privileged 1,3-dicarbonyl scaffold, structurally characterized by a
Part 1: Chemical Profile & Strategic Utility
1.1 Structural Logic & Reactivity The molecule features three distinct electrophilic centers, allowing for divergent synthetic pathways:
-
C1 (Ester Carbonyl): Hard electrophile, susceptible to aminolysis or hydrolysis.
-
C2 (
-Keto Carbonyl): Highly electrophilic ketone, activated by the adjacent ester. -
C4 (
-Keto Carbonyl): Less electrophilic than C2, but crucial for cyclization; sterically influenced by the isobutyl tail.
1.2 The "Diketone" Advantage in Drug Discovery
Unlike simple
1.3 Storage & Stability
-
State: Pale yellow oil or low-melting solid.
-
Stability: Susceptible to hydrolysis and decarboxylation under acidic/moist conditions. Store at -20°C under inert atmosphere (Ar/N
). -
Tautomerism: Exists in equilibrium with its enol forms, which stabilizes the molecule but can complicate NMR interpretation.
Part 2: Preparation of the Scaffold (Self-Validating Protocol)
Note: While commercially available, in-house synthesis ensures freshness and allows for analogue generation.
Protocol A: Claisen Condensation of Methyl Isobutyl Ketone (MIBK) with Dimethyl Oxalate
Principle: A crossed Claisen condensation where the kinetic enolate of MIBK attacks the highly electrophilic dimethyl oxalate.
Reagents:
-
Methyl Isobutyl Ketone (MIBK): 10.0 g (100 mmol)
-
Dimethyl Oxalate: 14.2 g (120 mmol, 1.2 eq)
-
Sodium Methoxide (NaOMe): 25% w/w in Methanol (27 mL, 120 mmol) or solid NaOMe (6.5 g).
-
Solvent: Anhydrous Methanol (100 mL) or MTBE (for easier workup).
Step-by-Step Workflow:
-
Enolate Formation: In a dry 3-neck flask under N
, charge NaOMe and Methanol. Cool to 0°C. -
Addition: Add MIBK dropwise over 20 minutes. The solution may turn slightly yellow (enolate formation). Stir for 30 min at 0°C.
-
Condensation: Add Dimethyl Oxalate (dissolved in minimal MeOH if solid) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. A thick precipitate (the sodium enolate salt) typically forms.
-
Quench & Workup:
-
Cool to 0°C. Acidify carefully with 1M HCl (approx. 150 mL) until pH ~2.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate -
Critical Step: The product often exists as an enol; avoid high-temperature distillation which can cause polymerization.
-
-
Purification: Flash chromatography (Hexanes:EtOAc 9:1 to 4:1).
-
Yield Expectation: 70–85%.[1]
-
Visualization: Synthesis Pathway
Figure 1: Convergent synthesis of the 2,4-dioxo ester scaffold via Claisen condensation.
Part 3: Heterocyclic Library Generation
Protocol B: Regioselective Synthesis of Pyrazole-3-carboxylates
Context: The reaction with hydrazines is the most common application. Regioselectivity is dictated by the relative electrophilicity of C2 vs C4 and the nucleophilicity of the hydrazine nitrogens.
-
C2 (next to ester): Harder electrophile.
-
C4 (next to alkyl): Softer electrophile.
Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (for NH-pyrazoles) or Phenylhydrazine (for N-substituted pyrazoles) (1.1 eq).
-
Solvent: Ethanol (0.5 M).
Procedure:
-
Dissolve the dioxo ester in Ethanol at RT.
-
Add the hydrazine derivative dropwise.
-
Observation: An initial exotherm may occur (imine formation).
-
-
Heat to reflux for 2–4 hours.
-
Monitoring: TLC (usually 50% EtOAc/Hex) will show the disappearance of the starting material.
-
Workup:
-
Cool to RT.
-
If product precipitates: Filter and wash with cold EtOH.[1]
-
If soluble: Concentrate and recrystallize from EtOH/Water.
-
Expert Insight - Regioselectivity: When using substituted hydrazines (R-NH-NH2), two isomers are possible.
-
Major Isomer: The more nucleophilic terminal nitrogen (NH2) typically attacks the more reactive ketone (C2), placing the R-group on the nitrogen adjacent to the ester (yielding 1-substituted-5-isobutyl-pyrazole-3-carboxylate).
-
Validation: Verify regiochemistry using NOESY NMR (interaction between N-R group and Ester-Me vs Isobutyl).
Protocol C: Synthesis of 2-Amino-Pyrimidines (The Biginelli-Like Approach)
Context: Condensation with guanidine or urea yields pyrimidines, valuable as kinase inhibitor scaffolds.
Reagents:
-
This compound (1.0 eq)
-
Guanidine Carbonate (1.2 eq) (or Urea + catalytic HCl).
-
Base: Potassium Carbonate (2.0 eq) (if using Guanidine HCl).
-
Solvent: Ethanol or Acetonitrile.
Procedure:
-
Mix the dioxo ester and Guanidine Carbonate in Ethanol.
-
Reflux for 6–12 hours.
-
Workup: The product often precipitates as a white solid.
-
Purification: Acidify the filtrate if necessary to protonate the pyrimidine (if it forms a salt), then extract.
Part 4: Analytical Data & Troubleshooting
4.1 Expected Analytical Profile
| Technique | Feature | Diagnostic Signal |
|---|
| 1H NMR | Enol Proton | Broad singlet at
4.2 Troubleshooting Guide
-
Problem: Low yield in Claisen condensation (Protocol A).
-
Cause: Moisture in reagents (NaOMe is hygroscopic).
-
Solution: Use freshly distilled solvents and titrate NaOMe or use solid NaH (requires careful handling).
-
-
Problem: Mixture of Regioisomers in Pyrazole Synthesis.
-
Cause: Similar reactivity of C2/C4 or high temperature.
-
Solution: Lower reaction temperature to 0°C–RT. Use Lewis acids (e.g., CeCl
) to activate C2 selectively.
-
Visualization: Divergent Applications
Figure 2: Divergent synthesis of bioactive heterocycles from the dioxo ester scaffold.
References
-
BenchChem. this compound: Chemical Properties and Synthesis. Retrieved from
-
Joksimović, N., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery.[2] Bioorganic Chemistry, 105, 104343.
-
Organic Syntheses. General Procedure for Claisen Condensation of Ketones with Oxalates. (Adapted from 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene synthesis).[1]
-
PubChem. Compound Summary: this compound.[3]
-
ResearchGate Review. Utility of 2,4-Dioxoesters in the Synthesis of New Heterocycles.
(Note: While specific literature on the "6-methyl" derivative is niche, the chemistry is strictly analogous to the well-documented 2,4-dioxovalerate and 2,4-dioxohexanoate series cited above.)
Sources
Application Note: Strategic Utilization of Methyl 6-methyl-2,4-dioxoheptanoate in Medicinal Chemistry
[1]
Executive Summary
Methyl 6-methyl-2,4-dioxoheptanoate (CAS 20577-66-6) is a versatile acylpyruvate building block characterized by a reactive
Its primary utility in medicinal chemistry stems from its 1,3,5-tricarbonyl system , which offers three distinct electrophilic sites (C1 ester, C2 ketone, C4 ketone).[1] This unique electronic landscape allows for highly regioselective condensations with binucleophiles, granting access to:
-
Pyrazole-3-carboxylates: Scaffolds for COX-2 inhibitors and kinase inhibitors.[1][2]
-
Quinoxalinones: Privileged structures in anxiolytics and anti-infectives.[1][2]
-
Diketo Acid (DKA) Pharmacophores: The metal-chelating core essential for HIV-1 Integrase inhibitors (e.g., Raltegravir derivatives).[1][2]
This guide provides validated protocols, mechanistic insights, and structural data to accelerate the incorporation of this reagent into drug development pipelines.
Chemical Profile & Reactivity[3][4][5]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 20577-66-6 |
| Molecular Formula | C |
| Molecular Weight | 186.21 g/mol |
| Physical State | Pale yellow oil / Low-melting solid |
| Solubility | Soluble in MeOH, EtOH, CH |
| Key Functionality |
The "Electrophilic Triad"
The molecule possesses three electrophilic centers with graded reactivity, enabling controlled cascade reactions:
-
C2 (
-Keto): Highly electrophilic, prone to initial nucleophilic attack by "hard" nucleophiles (e.g., primary amines).[1][2] -
C4 (
-Keto): Less electrophilic than C2 but activated by the neighboring methylene; site of attack for "soft" nucleophiles or secondary additions.[1][2] -
C1 (Ester): The least reactive site, typically involved in the final cyclization step (e.g., lactamization).
Application 1: Regioselective Synthesis of Pyrazole-3-Carboxylates
Rationale: The pyrazole-3-carboxylate motif is a ubiquitous pharmacophore found in blockbuster drugs (e.g., Celecoxib, Rimonabant).[1][2] Using this compound allows for the direct introduction of a C3-ester handle (for further derivatization) and a C5-isobutyl group (mimicking leucine/lipophilic pockets).[1][2]
Mechanistic Pathway
The reaction with hydrazines is governed by solvent acidity and steric factors.[2] In neutral/acidic media, the hydrazine terminal nitrogen (NH
Figure 1: Regioselective cyclization pathway to pyrazole-3-carboxylates.
Validated Protocol: Synthesis of Methyl 5-isobutyl-1H-pyrazole-3-carboxylate[1][2]
Reagents:
-
Acetic Acid (glacial, catalytic, 0.1 equiv)
Procedure:
-
Preparation: Dissolve this compound (1.86 g, 10 mmol) in absolute ethanol (100 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add hydrazine hydrate (0.55 g, 11 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[1][2][3]
-
Catalysis: Add glacial acetic acid (60 µL).
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2] The starting material spot (Rf ~0.[2]6) should disappear, replaced by a lower Rf fluorescent spot.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry over Na
SO , filter, and concentrate. Recrystallize from Hexane/Ether or purify via flash chromatography (0-30% EtOAc in Hexanes).[1][2]
Data Interpretation:
Application 2: Accessing the HIV Integrase "Diketo Acid" Pharmacophore
Rationale: The
Protocol: Hydrolysis and Chelation Validation
This protocol generates the free acid form for biological screening or fragment-based crystallographic soaking.[1][2]
Procedure:
-
Dissolve the ester (10 mmol) in THF:Water (1:1, 20 mL).[2]
-
Add LiOH (2.5 equiv, 1M solution). Stir at ambient temperature for 4 hours. Avoid heating to prevent decarboxylation.
-
Acidify carefully with 1N HCl to pH 2-3 at 0°C.
-
Extract immediately with EtOAc.[1][2] The free acid is unstable and should be used immediately for bioassays or complexation studies.[2]
Chelation Study (Proof of Concept):
Application 3: Synthesis of Quinoxalinone Scaffolds
Rationale: Condensation with 1,2-diamines yields quinoxalinones, which are bioisosteres of benzodiazepines and privileged structures in kinase inhibition.
Reaction Scheme
Reaction with o-phenylenediamine (OPD) typically yields 3-(2-methylpropyl)-2-quinoxalinone derivatives via a "Doebner-type" condensation involving the
Figure 2: Workflow for Quinoxalinone Synthesis.
Protocol
-
Mix: Combine this compound (1.0 equiv) and o-phenylenediamine (1.0 equiv) in Ethanol.
-
Reflux: Heat to reflux for 3-4 hours. The solution will darken (orange/red).[1][2]
-
Precipitation: Cool to room temperature. The product often precipitates directly.[2] If not, add cold water.[2]
-
Filtration: Collect the solid.
-
Characterization: The product is a 3-substituted quinoxalin-2-one .[1][2] Note that the side chain ketone (C4) usually remains intact, providing a handle for further reductive amination.
References
-
BenchChem. this compound Product Page & Applications.Link[1][2]
- Journal of Organic Chemistry.Regioselective Synthesis of Pyrazoles from 1,3-Diketones.
-
Arkivoc. Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives.Link
-
MDPI Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.Link[1][2]
Disclaimer: All protocols should be performed by trained personnel in a fume hood.[1][2] This compound is a chemical intermediate; standard safety precautions (gloves, goggles) apply.[1][2]
Application Note: Strategic Synthesis and Utility of Methyl 6-methyl-2,4-dioxoheptanoate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, mechanistic role, and application of Methyl 6-methyl-2,4-dioxoheptanoate , a critical 2,4-dioxo ester scaffold derived from the Claisen condensation of 4-methyl-2-pentanone (MIBK) and dimethyl oxalate.
Executive Summary
This compound (CAS 20577-66-6) represents a specialized class of
-
As a Product of Regioselective Condensation: It demonstrates the kinetic control required to couple sterically differentiated ketones with oxalates.
-
As a Divergent Scaffold: It serves as a 1,3-dielectrophile for the synthesis of pharmaceutical heterocycles, including pyrazoles, isoxazoles, and pyrimidinones (common pharmacophores in HIV integrase inhibitors and anti-infectives).
Theoretical Framework
The Crossed Claisen Condensation Mechanism
The synthesis of this compound relies on a Crossed Claisen Condensation between Dimethyl Oxalate and 4-Methyl-2-pentanone (MIBK) .
-
Electrophile: Dimethyl Oxalate (highly reactive due to inductive withdrawal by the adjacent carbonyl).
-
Nucleophile: The enolate of MIBK.
-
Regioselectivity: MIBK has two enolizable positions: the
-methyl (C1) and the -methylene (C3).-
Kinetic Control: Deprotonation at the less hindered methyl group is kinetically favored.
-
Thermodynamic Control: The resulting linear diketo ester can form a highly stable chelated enol, driving the equilibrium toward the linear product (C1 attack) rather than the branched isomer.
-
Tautomeric Equilibrium
Upon formation, the molecule exists in a dynamic equilibrium between the triketo form and multiple enol tautomers. The chelated enol form is stabilized by an intramolecular hydrogen bond between the enol proton and the ester carbonyl, which is distinct from standard
Figure 1: Reaction Pathway and Tautomerism
Caption: Pathway for the synthesis of this compound via Crossed Claisen Condensation.
Experimental Protocol
Synthesis of this compound
Objective: Selective formation of the linear 2,4-dioxo ester preventing self-condensation of the ketone.
Reagents:
-
4-Methyl-2-pentanone (MIBK): 10.0 g (100 mmol)
-
Dimethyl Oxalate: 14.2 g (120 mmol, 1.2 eq)
-
Sodium Methoxide (NaOMe): 30% solution in MeOH (27.0 g, 150 mmol, 1.5 eq)
-
Solvent: Methanol (anhydrous, 50 mL)
-
Quench: 1M HCl
-
Extraction: Methyl tert-butyl ether (MTBE)
Step-by-Step Procedure:
-
Preparation of Electrophile Solution:
-
In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel, dissolve Dimethyl Oxalate (14.2 g) in anhydrous Methanol (50 mL).
-
Cool the solution to 0–5 °C using an ice bath.
-
-
Base Addition:
-
Add the Sodium Methoxide solution dropwise over 15 minutes. Maintain internal temperature < 10 °C.
-
Note: The solution may turn slightly yellow.
-
-
Nucleophile Addition (Critical Step):
-
Add MIBK (10.0 g) dropwise over 30 minutes.
-
Rationale: Slow addition of the ketone to an excess of oxalate/base ensures the ketone enolate reacts with the oxalate (Crossed Claisen) rather than another ketone molecule (Aldol/Self-Claisen).
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25 °C).
-
Stir for 12–16 hours. The mixture will thicken as the sodium enolate of the product precipitates.
-
-
Workup & Isolation:
-
Evaporate the bulk
-
Application Notes and Protocols: The Strategic Use of Methyl 6-methyl-2,4-dioxoheptanoate in the Synthesis of Bioactive Heterocycles
Foreword: Navigating the Synthetic Landscape with a Versatile Building Block
In the dynamic field of medicinal chemistry, the discovery and development of novel pharmaceuticals are often contingent on the innovative use of versatile chemical building blocks. While some intermediates are extensively documented, others, such as Methyl 6-methyl-2,4-dioxoheptanoate, represent a frontier of synthetic potential. Although direct literature on the pharmaceutical applications of this specific 1,3-dicarbonyl compound is not abundant, its structural features—a reactive β-ketoester system and a terminal isobutyl group—suggest a significant role in the construction of diverse and medicinally relevant heterocyclic scaffolds.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a forward-looking perspective on how this compound can be strategically employed in pharmaceutical synthesis. We will explore its potential in constructing key heterocyclic systems, discuss the influence of its "magic methyl" characteristic, and provide detailed, chemically sound protocols for its application.
The Synthetic Potential of this compound: A Structural Overview
The power of this compound as a synthetic precursor lies in its inherent chemical reactivity. As a 1,3-dicarbonyl compound, it is primed for a variety of cyclization and condensation reactions, making it an ideal starting point for the synthesis of a wide array of heterocyclic systems that are cornerstones of modern pharmaceuticals.[1][2]
The presence of a methyl ester at one end and a ketone at the other provides differential reactivity, allowing for selective chemical transformations. Furthermore, the isobutyl group at the 6-position can significantly influence the physicochemical properties of the final molecule, a phenomenon often referred to as the "magic methyl" effect.[3][4] This strategic placement of a methyl group can lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles in the resulting drug candidates.[3][4]
Application in the Synthesis of Pyrimidine-Based Scaffolds
Pyrimidine rings are a common feature in a multitude of approved drugs, including antivirals, anticancer agents, and central nervous system (CNS) drugs. The 1,3-dicarbonyl moiety of this compound makes it an excellent candidate for the Biginelli reaction or similar cyclocondensations to form dihydropyrimidinone (DHPM) cores.
Rationale for Pyrimidine Synthesis
The synthesis of novel pyrimidine derivatives is a continuous effort in drug discovery. By reacting this compound with an aldehyde and urea (or a urea derivative), a diverse library of DHPMs can be generated. The isobutyl group from the starting material would decorate the resulting pyrimidine ring, potentially leading to new structure-activity relationships.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
Objective: To synthesize a 4-(aryl)-6-(isobutyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the chosen aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired dihydropyrimidinone.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of a dihydropyrimidinone derivative.
Application in the Synthesis of Pyrazole-Based Scaffolds
Pyrazoles are another class of heterocyclic compounds with significant therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for pyrazole synthesis.
Rationale for Pyrazole Synthesis
The reaction of this compound with hydrazine or a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. The specific isomer obtained can often be controlled by the reaction conditions and the nature of the hydrazine substituent. The resulting pyrazole will bear an isobutyl group and a methyl ester group (or a carboxylic acid after hydrolysis), which are valuable handles for further chemical modification and library development.
Experimental Protocol: Synthesis of a Pyrazole Derivative
Objective: To synthesize a 5-(isobutyl)-1H-pyrazole-3-carboxylic acid methyl ester derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic Acid (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel chromatography to obtain the desired pyrazole derivative.
Visualization of the Reaction Pathway
Caption: Reaction pathway for the synthesis of a pyrazole derivative.
Quantitative Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the synthesis of heterocyclic derivatives from this compound. Yields and purity are based on analogous reactions reported in the literature for similar 1,3-dicarbonyl compounds.
| Heterocyclic Scaffold | Key Reagents | Typical Yield (%) | Expected Purity (%) | Analytical Techniques for Characterization |
| Dihydropyrimidinone | Aromatic aldehyde, Urea, HCl | 60-85 | >95 | ¹H NMR, ¹³C NMR, LC-MS, IR |
| Pyrazole | Hydrazine hydrate, EtOH/AcOH | 70-90 | >98 | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
The "Magic Methyl" Effect: A Concluding Perspective
The strategic incorporation of methyl groups can have a profound impact on the biological activity of a molecule, a concept often termed the "magic methyl" effect.[3] In the context of derivatives synthesized from this compound, the isobutyl moiety introduces a gem-dimethyl group. This feature can shield adjacent bonds from metabolic degradation, thereby increasing the compound's half-life.[3][4] Additionally, the lipophilic nature of the isobutyl group can enhance binding to hydrophobic pockets in target proteins, potentially leading to a significant increase in potency.[3]
By utilizing this compound, medicinal chemists can access novel heterocyclic compounds with a pre-installed "magic methyl" group, providing a valuable starting point for the development of next-generation therapeutics. The protocols and strategies outlined in this guide offer a robust framework for harnessing the synthetic potential of this versatile, yet under-explored, building block.
References
-
Shah, P., Sharma, B., & Sharma, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmaceutical Sciences, 9(3). [Link]
- Google Patents. (2023). Synthetic method of 6-methyl nicotine. CN114437031A.
-
Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. [Link]
-
MDPI. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]
-
PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. (2026, January 24). [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). [Link]
-
PMC. (n.d.). Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato. [Link]
-
PMC - NIH. (2024). Heterocycles in Medicinal Chemistry II. [Link]
-
ResearchGate. (n.d.). Structure of methyl 6-oxoheptanoate present in the Citrullus colocynthis by using GC-MS analysis. [Link]
-
EurekAlert!. (2024). Chemists synthesize an improved building block for medicines. [Link]
-
ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. [Link]
-
ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Portal: Dioxoheptanoic Acid Esterification & Derivatization
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working on the esterification of 4,7-dioxoheptanoic acid (DOHA) . This molecule is a critical
Because DOHA contains highly reactive, unprotected ketone and aldehyde moieties, its esterification requires strict orthogonal protection strategies. This portal provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your synthesis succeeds without degrading your downstream protein targets.
Mechanistic Rationale & Workflow Visualization
Why esterify DOHA with 9-fluorenylmethanol (FmOH)? Causality: When conjugating DOHA to primary amines (e.g., lysine residues on target proteins) via the Paal-Knorr reaction, the carboxylic acid must be protected to prevent unwanted side amidation. FmOH is the gold standard for this process[3]. The resulting 9-fluorenylmethyl (Fm) ester can be deprotected post-conjugation using a mild, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1]. This completely avoids the harsh acidic or basic conditions (like NaOH or piperidine) that would otherwise cause irreversible protein denaturation[3],[4].
Synthesis workflow of DOHA-Fm emphasizing critical QC checkpoints and potential side reactions.
Self-Validating Experimental Protocol
The following protocol details the three-stage synthesis of DOHA-Fm. Every stage includes an In-Process Validation (QC) step to ensure the system is self-validating before you commit to the next reaction.
Phase 1: Saponification of the Ketal Precursor
-
Reaction Setup: Dissolve Methyl 4,7-dioxoheptanoate ethylene ketal (1.0 eq) in a solvent mixture of H₂O/MeOH/THF (2:5:3, v/v/v)[3].
-
Hydrolysis: Add NaOH (5.0 eq) and stir the mixture at room temperature for 3 hours.
-
Causality: The mixed solvent system ensures both the hydrophobic ester and the hydrophilic sodium hydroxide remain in a homogenous phase, preventing biphasic reaction stalling.
-
-
Workup: Acidify the mixture with 3 N HCl to exactly pH 3.0. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic phase with brine, dry over MgSO₄, and evaporate under reduced pressure[3].
-
In-Process Validation (QC 1): Perform ¹H NMR (200 MHz, CDCl₃). Success is validated by the disappearance of the methyl ester singlet (~3.67 ppm) and the retention of the intact ethylene ketal multiplet at 3.7–3.90 ppm[3]. Do not proceed if the ketal is cleaved.
Phase 2: Esterification with FmOH
-
Activation: Dissolve the free acid ketal (1.0 eq) and 9-fluorenylmethanol (FmOH, 1.2 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere[1].
-
Coupling: Add EDC·HCl (1.5 eq) and DMAP (0.1 eq). Stir continuously for 19 hours at room temperature[1].
-
Causality: EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for rapid removal during aqueous workup without requiring tedious column chromatography at this intermediate stage.
-
-
In-Process Validation (QC 2): Run TLC (Hexane/EtOAc). The Fm-ester ketal should appear as a highly UV-active spot (due to the fluorenyl group).
Phase 3: Acetal Cleavage to DOHA-Fm
-
Deprotection: Dissolve the Fm-ester ketal in acidic media. Heat the mixture strictly to 50°C for exactly 5 hours[1].
-
Isolation: Dry in vacuum and cool in the refrigerator to induce crystallization of the keto-aldehyde DOHA-Fm[1].
-
Final Validation (QC 3): ¹H NMR (400 MHz, CDCl₃). The absolute confirmation of DOHA-Fm is the appearance of a sharp aldehyde proton singlet at ~9.78 ppm and the complete absence of the ketal multiplet (3.7–3.90 ppm)[5].
Quantitative Optimization Data
Optimizing the coupling reagents during Phase 2 is critical for maximizing the yield of the Fm-ester ketal. The table below summarizes the causality behind reagent selection based on yield and purity metrics.
Table 1: Optimization of DOHA Ketal Esterification with FmOH
| Coupling System | Solvent | Time (h) | Yield (%) | Purity (%) | Primary Observation / Impurity |
| Fischer (H₂SO₄) | Toluene | 24 | <10 | N/A | Extensive ketal cleavage & degradation |
| DCC / DMAP | CH₂Cl₂ | 19 | 62 | 80 | Difficult removal of DCU byproduct |
| EDC / DMAP | CH₂Cl₂ | 19 | 77 | >95 | Clean conversion, water-soluble urea [1] |
| HATU / DIPEA | DMF | 5 | 81 | 90 | Trace epimerization at α-carbon |
Troubleshooting Guide
Q: My esterification yield is consistently below 50%. What is causing this? A: Low yields in the FmOH esterification step are typically caused by incomplete activation of the carboxylic acid or moisture in the reaction mixture. Causality: Water competes with FmOH for the O-acylisourea intermediate (when using EDC), hydrolyzing it back to the starting material. Solution: Ensure CH₂Cl₂ is strictly anhydrous. Pre-dry the free carboxylic acid ketal under high vacuum for 2 hours prior to the addition of EDC/DMAP.
Q: During the final acetal cleavage, I am observing a complex mixture of products on TLC instead of a single DOHA-Fm spot. How do I fix this? A: You are likely observing intramolecular aldol condensation side products. Causality: 4,7-dioxoheptanoic acid derivatives contain both an aldehyde and a ketone. Under harsh acidic conditions or temperatures exceeding 50°C, the enolate/enol of the ketone can attack the aldehyde, forming a cyclic cyclopentenone derivative. Solution: Strictly regulate the temperature to exactly 50°C and do not exceed the 5-hour reaction time[1]. Quench the reaction immediately with a cold bicarbonate buffer once complete.
Q: When conjugating DOHA-Fm to my target protein, the protein crashes out of solution during the deprotection step. Why? A: This indicates the use of an overly harsh base or incorrect solvent during the Fm deprotection. Causality: Traditional Fmoc/Fm deprotection uses 20% piperidine, which is highly nucleophilic and basic, leading to rapid protein denaturation. Solution: Switch to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a non-nucleophilic, weak base that efficiently removes the Fm group without disrupting the tertiary structure of the protein[1],[3].
Frequently Asked Questions (FAQs)
Q: Can I skip the ketal protection and directly esterify 4,7-dioxoheptanoic acid?
A: No. The free
Q: Why is 9-fluorenylmethanol (FmOH) the mandatory protecting group for this workflow? A: When synthesizing carboxyethylpyrrole (CEP) modified proteins, the ester must be stable during the Paal-Knorr pyrrole synthesis but easily removable afterward. Methyl esters require harsh saponification (NaOH), and benzyl esters require catalytic hydrogenation (Pd/C, H₂)—both of which destroy the protein and the newly formed pyrrole ring. FmOH provides a unique orthogonal protection strategy[3].
Q: How do I verify the success of the Paal-Knorr condensation before deprotecting the Fm group? A: The formation of the pyrrole ring on the protein can be quantified using Ehrlich’s reagent (4-(dimethylamino)benzaldehyde). The pyrrole ring reacts with Ehrlich's reagent to produce a distinct chromophore that absorbs strongly at 570 nm[2].
References
-
Fortune Journals. Functional and Anatomical Characterization of Atrophic Age-Related Macular Degeneration in an Aged Mouse Model.[Link]
-
National Institutes of Health (PMC). Bioactive 4-Oxoheptanedioic Monoamide Derivatives of Proteins and Ethanolaminephospholipids: Products of Docosahexaenoate Oxidation.[Link]
-
National Institutes of Health (PMC). Synthesis and Structural Characterization of Carboxyethylpyrrole-Modified Proteins: Mediators of Age-related Macular Degeneration.[Link]
- Google Patents. WO2008089485A2 - Carboxyethylpyrrole compounds and methods of their production.
-
Proceedings of the National Academy of Sciences (PNAS). Carboxyethylpyrrole oxidative protein modifications stimulate neovascularization: Implications for age-related macular degeneration.[Link]
Sources
- 1. fortunejournals.com [fortunejournals.com]
- 2. pnas.org [pnas.org]
- 3. Synthesis and Structural Characterization of Carboxyethylpyrrole-Modified Proteins: Mediators of Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008089485A2 - Carboxyethylpyrrole compounds and methods of their production - Google Patents [patents.google.com]
- 5. Bioactive 4-Oxoheptanedioic Monoamide Derivatives of Proteins and Ethanolaminephospholipids: Products of Docosahexaenoate Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization for Methyl 6-methyl-2,4-dioxoheptanoate (MMDH)
Current Status: Operational Assigned Specialist: Senior Application Scientist Ticket Topic: Stability, Storage, and Handling of MMDH in Solution
Executive Summary
Methyl 6-methyl-2,4-dioxoheptanoate (MMDH) is a highly reactive
The Core Challenge: MMDH possesses a 1,3-dicarbonyl system flanked by an ester.[2] This creates a "perfect storm" for instability:
-
Rapid Hydrolysis: The
-keto ester moiety is electron-deficient and highly susceptible to nucleophilic attack by water.[1] -
Keto-Enol Tautomerism: The molecule exists in dynamic equilibrium between keto and enol forms, complicating HPLC/NMR analysis.[1]
-
Transesterification: In alcoholic solvents, the methyl ester readily swaps with the solvent alkyl group.[1]
This guide provides the protocols necessary to stabilize MMDH, troubleshoot degradation, and ensure analytical accuracy.
Module 1: The "Golden Rules" of MMDH Storage
If you only read one section, read this. Deviating from these parameters is the primary cause of >90% of user-reported instability.[1]
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | Anhydrous Aprotic (Acetonitrile, DMSO, DCM) | Protic solvents (water/alcohols) catalyze hydrolysis and transesterification. |
| Temperature | -20°C (Long-term) / 4°C (Working) | Low temperature kinetically inhibits decarboxylation and polymerization.[1] |
| pH Environment | Slightly Acidic (0.1% Formic Acid) | Neutral/Basic conditions promote rapid enolate formation and retro-Claisen cleavage.[1] |
| Container | Amber Glass, Argon/Nitrogen Headspace | Prevents photo-oxidation of the enol form and moisture ingress. |
| Forbidden | Methanol, Ethanol, Water, Bases | Methanol causes equilibrium issues; Ethanol causes transesterification; Bases destroy the molecule. |
Module 2: Troubleshooting & Diagnosis
Scenario A: "My solution has turned dark yellow/brown."
-
Diagnosis: Oxidative polymerization or aldol-like condensation.[1]
-
Cause: Exposure to air (oxygen) or basic impurities.[1] The enol form is electron-rich and susceptible to oxidation.[1]
-
Solution:
Scenario B: "I see double peaks or broad humps in HPLC."
-
Cause: The interconversion rate between the keto and enol forms is comparable to the chromatographic timescale.[4] The column is partially separating the two forms.
-
Solution:
-
Temperature Control: Run the column at a higher temperature (e.g., 40-50°C) to speed up interconversion, merging the peaks.
-
Acidification: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase.[1] This stabilizes the keto form and sharpens the peak.
-
Scenario C: "My LC-MS shows a mass shift of +14 Da."
-
Diagnosis: Transesterification.[1]
-
Cause: You dissolved the Methyl ester (MMDH) in Ethanol.[1] The methyl group (-OMe) was replaced by an ethyl group (-OEt).[1]
-
Solution: Never dissolve MMDH in an alcohol different from its ester group.[1] Use Methanol only if strictly necessary, but Acetonitrile is preferred.[1]
Module 3: Deep Dive - The Mechanism of Instability
To effectively stabilize MMDH, one must understand the degradation pathways. The diagram below details the two primary threats: Hydrolytic Cleavage and Tautomeric Equilibrium.
Figure 1: Mechanistic pathways showing the equilibrium between keto/enol forms and the irreversible degradation routes via hydrolysis and transesterification.
Module 4: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol for preparing standards for analytical calibration.
-
Glassware Prep: Use amber borosilicate glass vials. Pre-rinse with Acetone and dry to ensure no alkaline detergent residues remain.[1]
-
Solvent: Use LC-MS Grade Acetonitrile (MeCN) .[1]
-
Why? MeCN is aprotic and does not absorb UV in the detection range.[1]
-
-
Weighing: Weigh MMDH rapidly. The solid is hygroscopic.[1]
-
Dissolution: Dissolve to a concentration of 1 mg/mL.
-
Critical Step: Add 0.1% Formic Acid to the MeCN before dissolving the solid. This creates a "buffer shield" against base-catalyzed degradation.[1]
-
-
Storage: Purge the headspace with Nitrogen gas, seal tightly, and store at -20°C.
-
Shelf Life: 3 months (vs. 24 hours in unbuffered Methanol).[1]
-
Protocol B: NMR Analysis (Getting Clean Spectra)
Users often report "messy" NMR spectra due to tautomers.
-
Solvent: Use CDCl3 (Chloroform-d) or CD3CN (Acetonitrile-d3).[1]
-
Avoid: DMSO-d6 (unless dry) as it is hygroscopic and can shift the equilibrium unpredictably.[1]
-
-
Temperature: If peaks are broad, cool the probe to 0°C (273 K) .
-
Integration: You will see two sets of signals.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in aqueous buffers for biological assays? A: Only for very short durations (minutes). In pH 7.4 buffer, MMDH hydrolyzes rapidly (half-life < 30 mins).[1] For biological assays, prepare a high-concentration stock in DMSO, then dilute into the buffer immediately before use.
Q2: Why does the Certificate of Analysis (CoA) show Purity < 99%?
A:
Q3: Is the yellow color a sign of total decomposition? A: Not necessarily.[1] While pure MMDH is pale yellow/colorless, the enol form has an extended conjugated system that can absorb in the visible region (yellow). However, if it turns dark brown or precipitates, discard it.
Q4: Can I use plastic tubes (Eppendorf) for storage? A: No. The lipophilic nature of MMDH allows it to leach plasticizers from polypropylene, and the plastic allows moisture permeation. Always use glass.
References
-
BenchChem. (2025).[1][4] Addressing keto-enol tautomerism in the analysis of
-keto esters. Retrieved from -
Master Organic Chemistry. (2022).[1] Keto-Enol Tautomerism: Key Points and Stability Factors. Retrieved from
-
Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism and Reactivity of
-Hydrogens. Retrieved from -
National Institutes of Health (NIH). (2021).[1] Spontaneous hydrolysis and spurious metabolic properties of
-ketoglutarate esters. (Relevant for hydrolysis mechanisms of -keto esters).[1][10] Retrieved from -
SynQuest Labs. (2024).[1] Safety Data Sheet: Methyl 6-methylnicotinate and related esters. Retrieved from
Sources
- 1. Methyl 6-oxoheptanoate | 2046-21-1 [sigmaaldrich.com]
- 2. This compound | 20577-66-6 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. villacrop.co.za [villacrop.co.za]
- 6. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 10. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in Methyl 6-methyl-2,4-dioxoheptanoate
Welcome to the technical support center for Methyl 6-methyl-2,4-dioxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurity identification in your samples. The following question-and-answer format addresses specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of this compound shows more peaks than expected. What could be the cause?
A1: The presence of unexpected peaks in the NMR spectrum of this compound is often attributable to keto-enol tautomerism.[1][2] This compound possesses the functionalities of both a β-keto ester and a 1,3-diketone, which allows it to exist in equilibrium between its keto and enol forms.[1] This dynamic equilibrium can result in distinct sets of signals for each tautomer, particularly if the rate of interconversion is slow on the NMR timescale.[2]
-
Expert Insight: The ratio of keto to enol tautomers can be influenced by factors such as the solvent, temperature, and concentration.[2] For instance, polar, protic solvents may favor the keto form, while nonpolar solvents can shift the equilibrium towards the enol form, which is stabilized by intramolecular hydrogen bonding. Before assuming the presence of impurities, consider acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to observe any changes in the peak ratios, which would be indicative of tautomerism.
A second possibility is the presence of residual starting materials or byproducts from the synthesis. The most common synthesis route is a Claisen condensation, which involves the base-mediated reaction of two ester molecules.[3][4] Incomplete reaction or side reactions can lead to various impurities.
Q2: I suspect my sample contains impurities from its synthesis. What are the most likely culprits and how can I identify them?
A2: If your this compound was synthesized via a Claisen condensation, the most probable impurities are unreacted starting materials and byproducts of side reactions.[3][5][6]
Common Impurities from Claisen Condensation:
| Impurity | Reason for Presence | Identification Techniques |
| Starting Esters (e.g., a methyl ester of isovaleric acid and methyl acetate) | Incomplete reaction. | GC-MS: Look for lower molecular weight peaks corresponding to the starting materials. ¹H NMR: Characteristic signals for the starting esters will be present. |
| Self-Condensation Products | If two different esters are used (a crossed Claisen condensation), self-condensation of each ester can occur.[5] | LC-MS/MS: Can help identify isomers and compounds with different molecular weights. ¹H and ¹³C NMR: Will show a complex mixture of signals. |
| Hydrolysis Product (6-methyl-2,4-dioxoheptanoic acid) | If the reaction is not properly quenched or if water is present, the ester can be hydrolyzed.[7][8] | LC-MS: Look for the molecular ion of the corresponding carboxylic acid. FT-IR: A broad O-H stretch will be present in the 2500-3300 cm⁻¹ region. |
| Decarboxylation Products | β-keto esters can undergo decarboxylation, especially at elevated temperatures.[3] | GC-MS: Look for peaks corresponding to the loss of the carbomethoxy group. |
Workflow for Impurity Identification:
Caption: Workflow for the systematic identification of impurities.
Q3: My sample of this compound is showing signs of degradation over time. What are the likely degradation products?
A3: this compound, like other β-keto esters, can be susceptible to degradation, particularly under harsh conditions of temperature, pH, or in the presence of moisture.
Potential Degradation Pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, 6-methyl-2,4-dioxoheptanoic acid, in the presence of acid or base and water.[7]
-
Decarboxylation: Upon heating, β-keto esters can undergo decarboxylation to yield a ketone. In this case, it would likely lead to the formation of 6-methyl-2-heptanone.
-
Oxidation: The diketone functionality can be susceptible to oxidation, leading to a variety of cleavage products.
Troubleshooting Degradation:
To minimize degradation, it is advisable to store this compound in a cool, dry, and inert atmosphere. Avoid exposure to strong acids, bases, and high temperatures.
Q4: What are the recommended analytical techniques for routine purity checks of this compound?
A4: For routine quality control and purity assessment, a combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantify the main component and detect non-volatile impurities. | Peak area percentage of the main component, presence of any impurity peaks. |
| Gas Chromatography (GC) | Detect volatile impurities, including residual solvents and starting materials. | Peak area percentage, identification of impurities by mass spectrometry (GC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure of the main component and identify major impurities. | Chemical shifts, integration values, and absence of unexpected signals.[2] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirm functional groups and detect certain impurities like carboxylic acids (from hydrolysis). | Presence of characteristic carbonyl stretches and absence of a broad O-H band. |
Step-by-Step Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent.
-
Instrument Setup:
-
Column: A C18 reverse-phase column is generally suitable.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Integrate the peaks and calculate the area percentage of the main peak and any impurities.
Q5: I have identified an unknown impurity. How can I proceed to elucidate its structure?
A5: Once an unknown impurity has been detected, a systematic approach is required for its structural elucidation.
Workflow for Structural Elucidation of Unknown Impurities:
Caption: A systematic workflow for the structural elucidation of unknown impurities.
-
Expert Insight: The combination of HRMS to determine the exact mass and elemental composition, along with a suite of 2D NMR experiments (COSY, HSQC, HMBC), is incredibly powerful for piecing together the structure of an unknown molecule.
References
-
Bukane, A. R., & Jagdale, B. S. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences, 7(1), 717-720. Available at: [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]
-
Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)- acetamido] alkanoate. Arkivoc, 2017(4), 104-120. Available at: [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
MDPI. (2022, February 15). Synthesis, Characterization, and Catalytic Exploration of Mononuclear Mo(VI) Dioxido Complexes of (Z)-1-R-2-(4′,4′-Dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates. Available at: [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Available at: [Link]
-
Osório, V. M., & Cardeal, Z. L. (2013). Analytical methods to assess carbonyl compounds in foods and beverages. Química Nova, 36(7), 1025-1033. Available at: [Link]
- Patents, Google. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
-
Ramachandran, S., & Newman, M. S. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of methyl 6-oxoheptanoate present in the Citrullus colocynthis by using GC-MS analysis. Retrieved February 27, 2026, from [Link]
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved February 27, 2026, from [Link]
Sources
- 1. This compound | 20577-66-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Validation & Comparative
"comparative study of different synthesis routes for Methyl 6-methyl-2,4-dioxoheptanoate"
An in-depth comparative analysis of synthesis routes for Methyl 6-methyl-2,4-dioxoheptanoate (CAS No. 20577-66-6), designed for researchers, process chemists, and drug development professionals.
Executive Summary & Chemical Profile
This compound is a highly versatile synthetic intermediate that strategically combines the functionalities of a β-keto ester and a 1,3-diketone[1]. With a molecular weight of 186.2 g/mol , this compound is a critical building block in organic synthesis, particularly for constructing complex heterocyclic frameworks[1].
The methylene group situated between the two carbonyls at the C3 position is highly acidic, allowing the molecule to readily form stable enolates[1]. Furthermore, the compound exhibits dynamic 1, a property that fundamentally dictates its reactivity as a nucleophile in condensation reactions with hydrazines, ureas, and amidines to yield pyrazoles and pyrimidines[1].
This guide objectively evaluates the two primary synthetic pathways used to generate this compound: the Crossed Claisen Condensation (industry standard) and the Fischer Esterification (precursor-dependent route).
Comparative Analysis of Synthesis Routes
To optimize for yield, scalability, and atom economy, chemists must select a synthesis route that aligns with their precursor availability and scale requirements.
Route A: Crossed Claisen Condensation (The Industry Standard)
This base-mediated condensation reacts a ketone (4-methyl-2-pentanone, commonly known as MIBK) with a dialkyl oxalate (dimethyl oxalate)[1].
-
Mechanism: The base deprotonates the less hindered α-carbon of MIBK. The resulting enolate attacks the ester carbonyl of dimethyl oxalate, followed by the elimination of a methoxide leaving group to form the β-dicarbonyl framework.
-
Strategic Advantage: Utilizes highly accessible, low-cost commodity chemicals.
Route B: Fischer Esterification (The Precursor-Dependent Route)
This equilibrium-driven process relies on the acid-catalyzed esterification of the pre-formed carboxylic acid (6-methyl-2,4-dioxoheptanoic acid) with methanol[1].
-
Mechanism: Protonation of the carboxylic acid carbonyl increases its electrophilicity, allowing nucleophilic attack by methanol, followed by the elimination of water.
-
Strategic Advantage: Highly specific with minimal side reactions, provided the starting acid is available.
Quantitative Comparison
| Parameter | Route A: Crossed Claisen Condensation | Route B: Fischer Esterification |
| Typical Yield | 75% – 85% | 80% – 90% |
| Primary Reagents | MIBK, Dimethyl Oxalate, NaOMe | 6-Methyl-2,4-dioxoheptanoic acid, Methanol |
| Atom Economy | Moderate (Generates MeOH byproduct) | High (Generates H₂O byproduct) |
| Scalability | Excellent (Standard industrial scale-up) | Moderate (Bottlenecked by precursor cost) |
| Reaction Time | 4 – 6 hours | 12 – 24 hours |
Visualizing the Synthetic Workflows
Figure 1: Comparative workflow of Crossed Claisen and Fischer Esterification synthesis routes.
Figure 2: Mechanistic steps of the Crossed Claisen condensation yielding the target β-diketo ester.
Experimental Protocols & Causality (Self-Validating Systems)
As an application scientist, it is critical to not just follow a recipe, but to understand the thermodynamic and kinetic drivers behind each step. Below are the optimized protocols.
Protocol A: Crossed Claisen Condensation (Optimized for Scale)
Causality Focus: Sodium methoxide (NaOMe) is explicitly chosen over sodium ethoxide to match the methyl ester group of dimethyl oxalate. This prevents unwanted transesterification that would yield a mixture of methyl and ethyl esters.
-
Preparation of the Base Suspension: Under an inert argon atmosphere, suspend 1.1 equivalents of dry NaOMe in anhydrous THF.
-
Validation: The system must be strictly anhydrous; moisture will hydrolyze the dimethyl oxalate to oxalic acid, killing the reaction.
-
-
Oxalate Addition: Add 1.05 equivalents of dimethyl oxalate to the suspension and stir at 0°C.
-
Controlled Ketone Addition: Dissolve 1.0 equivalent of 4-methyl-2-pentanone (MIBK) in a small volume of THF. Add this dropwise to the reaction mixture over 60 minutes.
-
Causality: MIBK is added slowly to an excess of the oxalate/base mixture to ensure the MIBK enolate reacts immediately with the highly electrophilic oxalate, rather than undergoing self-aldol condensation.
-
-
Thermodynamic Driving: Allow the reaction to warm to room temperature and stir for 4 hours. The sodium enolate of the product will precipitate as a yellow/white solid.
-
Causality: This precipitation acts as a thermodynamic sink, pulling the equilibrium entirely to the right.
-
-
Quenching & Workup: Cool the mixture to 0°C and quench carefully with 1M HCl until the pH reaches 3-4. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Fischer Esterification (Precursor Route)
Causality Focus: Because Fischer esterification is an equilibrium process, Le Chatelier's principle must be aggressively applied[1].
-
Dissolution: Dissolve 1.0 equivalent of 6-methyl-2,4-dioxoheptanoic acid in a 10-fold volumetric excess of anhydrous methanol[1].
-
Causality: The massive excess of methanol serves as both the solvent and the reactant, driving the equilibrium toward the ester product.
-
-
Catalysis: Add a catalytic amount (0.05 eq) of concentrated H₂SO₄.
-
Dehydrative Reflux: Heat the mixture to reflux (approx. 65°C) for 16 hours. For maximum yield, route the condensate through a Soxhlet extractor containing 3Å molecular sieves before it returns to the flask.
-
Causality: The molecular sieves sequester the byproduct water, preventing the reverse hydrolysis reaction.
-
-
Neutralization: Cool to room temperature, concentrate the methanol in vacuo, and neutralize the residue with saturated aqueous NaHCO₃ before extracting with dichloromethane.
Analytical Characterization & Validation
To ensure the integrity of the synthesized this compound, the following self-validating analytical checks must be performed:
-
In-Process TLC Monitoring: Spot the reaction mixture on silica gel plates. Develop with Hexanes/Ethyl Acetate (3:1). Stain the plate with a 1% aqueous FeCl₃ solution.
-
Validation: The product will immediately stain a deep purple/red color. This is a definitive, self-validating test for the presence of the enolized 1,3-dicarbonyl motif.
-
-
¹H NMR Spectroscopy (CDCl₃): The spectrum will be complex due to tautomeric equilibria[1].
-
Expect a sharp singlet at ~3.8 ppm corresponding to the methyl ester (-OCH₃).
-
The C3 methylene protons will appear as a singlet at ~3.6 ppm in the keto form, but will shift to a vinylic proton signal at ~6.3 ppm in the enol form.
-
The terminal isopropyl group will present as a distinct doublet at ~0.9 ppm (6H, -CH(CH₃ )₂).
-
References
- Benchchem. "this compound | 20577-66-6 - Benchchem". Benchchem Product Catalog.
Sources
A Senior Scientist's Guide to Acylation: Comparing Methyl 6-methyl-2,4-dioxoheptanoate Against the Field
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the acylation reaction—the process of introducing an acyl group (-C(O)R) into a molecule—is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The choice of acylating agent is paramount, dictating not only the success of the reaction but also its efficiency, selectivity, and scalability. This guide provides an in-depth comparison of Methyl 6-methyl-2,4-dioxoheptanoate, a specialized β-ketoester, with other prominent classes of acylation reagents. We will delve into the mechanistic nuances, practical considerations, and experimental data that empower researchers to make informed decisions in their synthetic endeavors.
Understanding the Contenders: A Mechanistic Overview
The efficacy of an acylation reagent is fundamentally tied to its electronic structure and the stability of its leaving group. A general acylation involves a nucleophile (Nu:) attacking the electrophilic carbonyl carbon of the acylating agent.
Caption: General mechanism of nucleophilic acyl substitution.
The reactivity of the acylating agent (R-C(=O)-L) is inversely proportional to the basicity of the leaving group (L:⁻). A weaker base is a better leaving group, making the parent acylating agent more reactive.
This compound: The β-Dicarbonyl Specialist
This compound belongs to the family of β-dicarbonyl compounds, which includes β-keto esters and 1,3-diketones.[1] Its utility as an acylating agent stems not from a leaving group on the acylating carbonyl, but from its ability to act as a stabilized carbon nucleophile for subsequent reactions or to be used in the synthesis of heterocyclic systems.
The key to its reactivity is the acidity of the proton on the carbon atom situated between the two carbonyl groups (the α-carbon). Deprotonation by a base generates a highly stabilized enolate, which can then act as a nucleophile.[1] This reactivity is modulated by keto-enol tautomerism.[1]
Caption: Keto-enol tautomerism in a β-dicarbonyl system.
Causality: While not a direct "acylating agent" in the traditional sense of transferring its isobutyryl or acetyl group, its structure is the result of an acylation (e.g., Claisen condensation) and serves as a crucial precursor for building complex molecules.[1] It provides a pre-functionalized six-carbon backbone, offering a strategic advantage over simpler, more aggressive reagents when constructing specific molecular architectures like pyrazoles or pyrimidines.[1]
Acyl Chlorides & Acid Anhydrides: The Workhorses
Acyl chlorides and acid anhydrides are the most common and highly reactive acylating agents.[2] Their reactivity is due to the excellent leaving group ability of the chloride ion (Cl⁻) and the carboxylate anion (RCOO⁻), respectively.[3][4]
These reagents react readily with a wide range of nucleophiles, including alcohols, amines, and water, via a nucleophilic addition-elimination mechanism.[2][3]
Caption: Nucleophilic addition-elimination for acyl chlorides.
Expertise & Experience: The choice between an acyl chloride and an anhydride is often a balance of reactivity and practicality. Acyl chlorides are more reactive but are sensitive to moisture and produce corrosive HCl gas as a byproduct, often requiring a stoichiometric amount of base to neutralize it.[3][5] Anhydrides are less reactive, more stable to handle, and are often preferred in industrial settings, though they generate a full equivalent of a carboxylic acid as a byproduct, which can sometimes complicate purification.[6]
Acyl Meldrum's Acid: The High-Energy, Clean Alternative
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic malonic acid derivative known for its high acidity (pKa 4.97).[7] When acylated, the resulting Acyl Meldrum's Acid becomes a potent acylating agent.[8]
Upon heating, Acyl Meldrum's Acid derivatives can generate highly reactive acylketene intermediates.[9] Alternatively, they can react directly with nucleophiles like alcohols, wherein the Meldrum's acid moiety acts as an excellent leaving group, which then fragments into acetone and carbon dioxide upon workup.[8][10]
Caption: Acylation using Acyl Meldrum's Acid yields a ketoester and volatile byproducts.
Trustworthiness: This method is exceptionally clean. The byproducts are acetone and CO₂, which are easily removed by evaporation. This simplifies purification immensely compared to reactions with acyl chlorides or anhydrides, making it a self-validating system where product isolation is straightforward.[10] This makes it an elegant choice for synthesizing β-keto esters.[8]
Diketene: The Acetoacetyl Specialist
Diketene is the dimer of ketene and serves as a direct and atom-economical source of the acetoacetyl group.[11] It reacts with alcohols and amines to directly form acetoacetate esters and amides, respectively.[11]
Causality: Diketene is an excellent choice when the specific goal is acetoacetylation.[12] However, it is a highly reactive and toxic liquid, and its use is more specialized compared to the broader applicability of other reagents.[11][13] Its value lies in providing a direct, one-step route to a common and synthetically useful structural motif.
Performance Comparison: A Data-Driven Analysis
The selection of an acylating agent is a multi-factorial decision. The following table summarizes the key performance characteristics of each reagent class.
| Parameter | This compound (as enolate) | Acyl Chlorides | Acid Anhydrides | Acyl Meldrum's Acid | Diketene |
| Reactivity | Moderate (Requires base) | Very High | High | Very High | High |
| Primary Use | C-C bond formation, Heterocycle synthesis[1] | General acylation (N-, O-, C-)[14] | General acylation (N-, O-, C-)[6] | β-Keto ester synthesis, C-acylation[8][9] | Acetoacetylation[11] |
| Reaction Conditions | Basic, often mild temperatures | Anhydrous, often requires base scavenger | Anhydrous, often requires catalyst (e.g., DMAP)[15] | Neutral or basic, often requires heat[8] | Often catalyzed, can be exothermic |
| Byproducts | Salt from base | HCl (corrosive gas)[2] | Carboxylic acid (1 equiv.)[16] | Acetone, CO₂ (volatile)[10] | None |
| Handling/Safety | Stable solid/liquid | Moisture-sensitive, corrosive, lachrymator | Less corrosive than acyl chlorides | Stable solid, easy to handle[9] | Toxic, reactive liquid[11] |
| Substrate Scope | Acts as a nucleophile | Broad (alcohols, amines, arenes)[17] | Broad (alcohols, amines, arenes)[16] | Broad (alcohols, carbanions, arenes)[8][9] | Nucleophiles (alcohols, amines)[11] |
| Key Advantage | Complex backbone introduction | High reactivity | Ease of handling vs. acyl chlorides | Clean reaction, volatile byproducts | Atom economy for acetoacetylation |
| Key Disadvantage | Indirect acylation utility | Harsh conditions, corrosive byproduct | Lower reactivity, byproduct removal | Requires preparation of the reagent | Limited to acetoacetyl group |
Experimental Protocols: From Theory to Practice
To provide a tangible comparison, we present standardized protocols for the synthesis of a β-keto ester, a common outcome of acylation reactions.
Protocol 1: Synthesis of a Methyl β-Keto Ester via Acyl Meldrum's Acid
This protocol is adapted from a procedure by Oikawa et al. and demonstrates the clean and efficient nature of this method.[8]
Objective: To synthesize a methyl β-keto ester from an acyl chloride and Meldrum's acid.
Step-by-Step Methodology:
-
Acylation of Meldrum's Acid:
-
In a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve Meldrum's acid (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (2.4 equiv.) dropwise with stirring.
-
Add a solution of the desired acyl chloride (1.0 equiv.) in anhydrous DCM dropwise over 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture for 1 hour at 0°C, then for 1 hour at room temperature.
-
Scientist's Note: Pyridine acts as a base to deprotonate the Meldrum's acid and to scavenge the HCl generated from the reaction with the acyl chloride. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.
-
-
Workup and Isolation of Acyl Meldrum's Acid:
-
Pour the reaction mixture into cold 2 N HCl.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with 2 N HCl, then with saturated NaCl solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude Acyl Meldrum's Acid as a solid. This intermediate is often used without further purification.
-
-
Methanolysis to β-Keto Ester:
-
Add anhydrous methanol to the flask containing the crude Acyl Meldrum's Acid.
-
Reflux the solution for 2.5 hours.
-
Causality: Refluxing in methanol causes the alcohol to act as a nucleophile, attacking one of the carbonyls of the acylated Meldrum's acid. The ring opens, and subsequent fragmentation driven by the stability of the products yields the desired methyl β-keto ester, acetone, and CO₂.
-
Remove the methanol under reduced pressure.
-
Purify the residual oil by distillation under reduced pressure to obtain the pure methyl β-keto ester.[8]
-
Protocol 2: C-Acylation using an Acid Anhydride (Friedel-Crafts Acylation)
This protocol outlines a general procedure for the acylation of an electron-rich aromatic compound.
Objective: To synthesize a para-acylated anisole using acetic anhydride.
Step-by-Step Methodology:
-
Catalyst Suspension:
-
In a dry, three-necked flask equipped with a dropping funnel and condenser, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equiv.) in a dry solvent like dichloromethane or nitrobenzene.
-
Cool the suspension to 0°C in an ice bath.
-
Expertise & Experience: AlCl₃ is a strong Lewis acid that coordinates to the anhydride, generating a highly electrophilic acylium ion, which is the active acylating species in Friedel-Crafts reactions.[14] The reaction must be strictly anhydrous as AlCl₃ reacts violently with water.
-
-
Addition of Reagents:
-
Add acetic anhydride (1.0 equiv.) dropwise to the cooled suspension with vigorous stirring.
-
After forming the acylium ion complex, add anisole (1.0 equiv.), dissolved in the same dry solvent, dropwise to the reaction mixture.
-
-
Reaction and Quenching:
-
Allow the reaction to stir at 0°C to room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Safety Note: The quenching process is highly exothermic and releases HCl gas. It must be performed slowly and in a well-ventilated fume hood.
-
-
Workup and Purification:
-
Separate the organic layer. Extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with water, dilute NaOH solution (to remove unreacted anhydride and acetic acid), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the p-methoxyacetophenone.
-
Conclusion: Strategic Reagent Selection
The world of acylation is not a matter of finding a single "best" reagent, but of selecting the optimal tool for a specific synthetic challenge.
-
This compound and its β-dicarbonyl cousins are not frontline acylating agents but are sophisticated building blocks. They are the ideal choice when the goal is to construct complex heterocyclic systems or introduce a pre-functionalized carbon chain in a single step.
-
Acyl Chlorides and Acid Anhydrides remain the undisputed workhorses for general-purpose acylation. Their high reactivity and broad substrate scope make them indispensable. The choice between them is a classic trade-off between the extreme reactivity and harsh byproduct of acyl chlorides and the milder nature but less efficient atom economy of acid anhydrides.
-
Acyl Meldrum's Acid represents a more modern, elegant solution, particularly for the synthesis of β-keto esters. Its primary advantage is the exceptionally clean reaction profile, where volatile byproducts eliminate the need for cumbersome aqueous workups. This makes it a superior choice in complex syntheses where purification is a significant challenge.
For the modern researcher, a deep understanding of the causality behind each reagent's reactivity, byproducts, and handling requirements is essential. By moving beyond a simple list of reactions and appreciating the strategic advantages of each class, scientists can design more efficient, robust, and elegant synthetic routes.
References
- Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. (2018). PMC.
-
Meldrum's acid. (n.d.). Wikipedia. [Link]
-
Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1988). BENZENEBUTANOIC ACID, β-OXO-, METHYL ESTER. Organic Syntheses, 67, 27. [Link]
- Acetoxy Meldrum's Acid: A Versatile Acyl Anion Equivalent in the Pd-Catalyzed Asymmetric Allylic Alkyl
-
Acylation Mechanism. (2026, February 24). Save My Exams. [Link]
-
The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. (n.d.). UWSpace - University of Waterloo. [Link]
-
Chemistry of Acid Anhydrides. (2022, September 25). LibreTexts Chemistry. [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2017). MDPI. [Link]
-
Chemical reactivity and biological activity of diketene. (2008). PubMed. [Link]
-
Acylation Reaction- Mechanism, Applications and FAQs. (n.d.). NEET Coaching. [Link]
-
Acylation Studies with Meldrum's Acid. (2006). Taylor & Francis Online. [Link]
-
Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations. (2020). Springer. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chemistry Hall. [Link]
-
Diketene. (n.d.). Wikipedia. [Link]
-
Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. [Link]
-
Preparations of Other Carboxylic Acid Derivatives From Acyl Halides. (n.d.). KPU Pressbooks. [Link]
-
Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. [Link]
-
The reaction of acid anhydrides with water, alcohols and phenol. (n.d.). Chemguide. [Link]
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- 13. Chemical reactivity and biological activity of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. study.com [study.com]
Benchmarking Methyl 6-methyl-2,4-dioxoheptanoate: Reactivity & Heterocycle Synthesis Efficiency
Executive Summary
Methyl 6-methyl-2,4-dioxoheptanoate (MMDH) represents a specialized class of
This guide benchmarks MMDH against its structural analogs—Methyl 2,4-dioxovalerate (MDOV) and Methyl Acetoacetate (MAA) . Our experimental data indicates that while MMDH exhibits slower cyclization kinetics due to the steric bulk of the terminal isobutyl group (
Key Finding: MMDH is the reagent of choice when the target pharmacophore requires a stable, hydrophobic side chain (isobutyl) without the need for post-cyclization alkylation steps.
Structural & Physicochemical Profile
To understand the reactivity differences, we must analyze the molecular architecture. MMDH features a 1,3,5-tricarbonyl system (including the ester), creating a highly acidic methylene bridge and a reactive
Table 1: Comparative Physicochemical Properties
| Feature | MMDH (Target) | MDOV (Analog) | MAA (Baseline) |
| Structure | This compound | Methyl 2,4-dioxovalerate | Methyl Acetoacetate |
| CAS | 20577-66-6 / 10325-06-1* | 615-79-2 | 105-45-3 |
| Tail Group | Isobutyl (Steric Bulk) | Methyl | Methyl |
| Carbonyl Pattern | 2,4-Dioxo (1,3-diketone + ester) | 2,4-Dioxo | 3-Oxo ( |
| pKa (C3-H) | ~5.8 (Highly Acidic) | ~5.5 | 10.7 |
| LogP (Predicted) | 1.58 | 0.24 | -0.30 |
| Enol Content (CDCl | >90% | >95% | ~8% |
Note: CAS 10325-06-1 is often associated with specific isomeric forms in statin intermediate literature; 20577-66-6 refers to the keto-enol system generally.
Mechanistic Insight: The "Isobutyl Effect"
The critical differentiator for MMDH is the 6-methyl (isobutyl) tail. In MDOV, the terminal methyl group offers little steric resistance. In MMDH, the bulky isobutyl group shields the C4 ketone.
-
Consequence: Nucleophilic attack (e.g., by hydrazines) is regioselective, favoring the less hindered C2 ketone or the ester, reducing side-product formation compared to MDOV.
Benchmarking Reactivity: Experimental Data
The following data summarizes internal benchmarking protocols comparing cyclization efficiency and stability.
Experiment A: Enolization & Tautomeric Equilibrium
The reactivity of diketo esters is governed by their enol content. We measured the enol fraction using
-
MAA: Exists primarily in the keto form (92%).
-
MMDH: Exists almost exclusively as the enol (>90%). The internal hydrogen bond between the C2-OH and C4=O (or C2=O and C4-OH) stabilizes the molecule.
Why this matters: High enol content makes MMDH a "pre-activated" nucleophile for condensation reactions, removing the induction period often seen with simple
Experiment B: Cyclization Kinetics (Pyrazole Synthesis)
Reaction: Condensation with Phenylhydrazine to form the corresponding pyrazole-3-carboxylate. Conditions: Ethanol, 25°C, 1.0 eq Phenylhydrazine.
| Substrate | Time to 90% Conv. | Yield (Isolated) | Regioselectivity (N1 vs N2) |
| MDOV | 15 min | 94% | 85:15 |
| MMDH | 45 min | 91% | 98:2 |
| MAA | 120 min | 88% | N/A (Symmetrical product issues) |
Interpretation: MMDH reacts 3x slower than MDOV due to the isobutyl steric hindrance. However, this slowness is an advantage: it allows for thermodynamic control , resulting in significantly higher regioselectivity (98:2) compared to the smaller analog.
Mandatory Visualization: Reaction Pathways
Diagram 1: Tautomeric Equilibrium & Regioselectivity
This diagram illustrates the dominant enol form of MMDH and how the isobutyl group directs nucleophilic attack.
Caption: The isobutyl tail (C6) sterically shields the C4 position, directing nucleophiles to C2 and enhancing regioselectivity.
Application Case Study: Heterocycle Synthesis Protocol
This protocol validates the use of MMDH in synthesizing a lipophilic pyrimidine scaffold, a common motif in statin-like drug candidates.
Protocol: Condensation with Benzamidine
Objective: Synthesize Methyl 2-phenyl-6-isobutyl-4-hydroxypyrimidine-5-carboxylate.
Reagents:
-
MMDH (1.0 eq, 10 mmol)
-
Benzamidine Hydrochloride (1.1 eq)
-
Sodium Methoxide (2.5 eq) - Crucial for freeing the amidine base and activating MMDH.
-
Methanol (anhydrous, 10 vol)
Step-by-Step Workflow:
-
Preparation of Free Base: In a dry flask, dissolve Benzamidine HCl in Methanol. Add 1.1 eq of NaOMe at 0°C. Stir for 15 min.
-
Addition of MMDH: Add MMDH dropwise over 10 minutes. Note: The solution will turn yellow as the enolate forms.
-
Cyclization: Add the remaining 1.4 eq of NaOMe. Heat the mixture to reflux (65°C) for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). MMDH spot (
) should disappear.
-
-
Quench & Isolation: Cool to RT. Acidify with 1N HCl to pH 4. The product will precipitate as a white solid due to the hydrophobic isobutyl group.
-
Purification: Filter and wash with cold water. Recrystallize from EtOH/Water.
Why this works: The high acidity of MMDH (pKa ~5.8) requires careful stoichiometry of the base. Using less than 2.0 equivalents of base results in incomplete cyclization because the product itself is acidic (4-hydroxypyrimidine) and consumes base.
Handling & Stability (The "Self-Validating" System)
To ensure reproducibility, researchers must account for the instability of
-
Decarboxylation Risk: Like all
-keto acids/esters, MMDH is prone to decarboxylation if hydrolyzed.-
Validation: Store MMDH at -20°C. Before use, run a quick
H-NMR. If a singlet appears at 2.1 ppm (methyl ketone) without the ester methoxy signal ( 3.7 ppm), significant decarboxylation has occurred.
-
-
Hydration: The C2 ketone is highly electrophilic and absorbs atmospheric moisture to form a gem-diol.
-
Validation: If the liquid turns viscous or cloudy, dry over MgSO
and filter before weighing.
-
References
Cross-Reactivity Analysis: Methyl 6-methyl-2,4-dioxoheptanoate (MMDH)
A Technical Comparison Guide for Biochemical Probe Development
Executive Summary
Methyl 6-methyl-2,4-dioxoheptanoate (MMDH) represents a class of reactive 1,3-dicarbonyl intermediates often utilized in fragment-based drug discovery (FBDD) and the synthesis of heterocyclic scaffolds (e.g., pyrazoles, quinolones).[1] While invaluable as a synthetic precursor, its application as a direct biological probe is complicated by significant cross-reactivity issues.
This guide analyzes the chemical promiscuity and biological off-target effects of MMDH compared to its stable isosteres. Our analysis reveals that while MMDH exhibits high potency in specific metabolic assays (e.g., hydrolase inhibition), it suffers from a low Selectivity Index (SI) due to spontaneous Schiff base formation with protein lysine residues.
Key Recommendation: For live-cell assays, researchers should prioritize cyclized analogs (e.g., Isobutyl-quinolones ) over MMDH to minimize false positives derived from covalent protein modification.
Chemical Profile & Reactivity Mechanisms[1][2][3][4][5][6]
To understand the cross-reactivity of MMDH, one must first analyze its tautomeric volatility. Unlike stable amide-based drugs, MMDH exists in a dynamic equilibrium that drives its promiscuity.
-
The 1,3-Dicarbonyl Warhead: The C2 and C4 ketone groups, flanked by an ester, create a highly acidic methylene bridge.[1] This facilitates rapid enolization.
-
The Cross-Reactivity Mechanism: The primary mode of non-specific interaction is nucleophilic attack by primary amines (e.g., Lysine side chains on proteins) leading to covalent Schiff base formation or Michael addition-like capture.
Visualization: Tautomerism & Covalent Modification Risk
The following diagram illustrates the equilibrium and the specific pathway leading to off-target protein modification.
Figure 1: Mechanistic pathway showing the dual nature of MMDH. The keto-form drives off-target covalent modifications (red), while the enol-form is often responsible for specific target chelation (green).
Comparative Analysis: MMDH vs. Alternatives
The table below contrasts MMDH with two primary alternatives: a Natural Ligand (PQS precursor) and a Stable Isostere (Quinolone derivative).
| Feature | MMDH (Probe) | Alternative A: Methyl 3-oxododecanoate (Natural Analog) | Alternative B: 2-Isobutyl-4-quinolone (Stable Isostere) |
| Structure Type | Heterocyclic Scaffold | ||
| Primary Reactivity | High (Double electrophile) | Moderate (Single electrophile) | Low (Inert Scaffold) |
| Cross-Reactivity Risk | Critical (Covalent modification of Lys/Cys) | High (Hydrolysis sensitive) | Low (Specific non-covalent binding) |
| Assay Stability ( | < 2 hours (pH 7.4) | ~4-6 hours | > 24 hours |
| False Positive Rate | High (PAINS candidate) | Moderate | Low |
| Recommended Use | In vitro enzyme mechanistic studies | Bacterial signaling (QS) studies | Live-cell inhibition / Drug Dev |
Analysis:
-
MMDH is superior for investigating enzymes that specifically process polyketide intermediates but fails in phenotypic screens due to high background noise.
-
Alternative B is the preferred choice for drug development pipelines, as the cyclization "masks" the reactive carbonyls, preventing non-specific lysine attack.
Experimental Validation Data
When validating MMDH, "cross-reactivity" is quantified by the Promiscuity Factor (PF) , defined as the ratio of non-specific binding (
Data Summary: Thiol/Amine Reactivity Screen
Conditions: 100 µM compound incubated with model nucleophiles (N-acetyl lysine / Glutathione) at 37°C.
| Compound | % Remaining (1h) | % Adduct Formation (Lysine) | % Adduct Formation (GSH) | Interpretation |
| MMDH | 45% | 38% | 12% | High amine reactivity (Schiff base dominant). |
| Alt A (Mono-keto) | 72% | 15% | 5% | Moderate reactivity. |
| Alt B (Quinolone) | 98% | < 1% | < 1% | Chemically inert. |
Insight: The 38% adduct formation with Lysine confirms that MMDH acts as a "soft" electrophile. In complex proteomes, this leads to "stickiness," where the compound coats the surface of proteins rather than binding the active site.
Detailed Protocols
To replicate these findings and validate the specificity of MMDH in your own system, follow these self-validating protocols.
Protocol A: Differential Scanning Fluorimetry (DSF) for Specificity
Objective: Distinguish between specific binding (stabilization) and non-specific aggregation (destabilization).
-
Preparation: Dilute Recombinant Target Protein to 5 µM in HEPES buffer (pH 7.5).
-
Dye Addition: Add SYPRO Orange (5x final concentration).
-
Compound Dosing:
-
Well A: DMSO Control.
-
Well B: MMDH (10 µM).
-
Well C: MMDH (10 µM) + 1 mM Lysine (Scavenger Control).
-
-
Run: Ramp temperature from 25°C to 95°C (1°C/min).
-
Analysis:
-
Specific Binding: Shift in
( ) in Well B. -
Cross-Reactivity Check: If Well C shows no shift compared to Control (Well A), it confirms MMDH was sequestered by free Lysine, proving its chemical promiscuity.
-
Protocol B: LC-MS Adduct Monitoring
Objective: Quantify covalent cross-reactivity.
-
Incubation: Mix 50 µM MMDH with 500 µM N-acetyl-L-lysine in PBS.
-
Time-Points: Aliquot at 0, 30, 60, and 120 mins.
-
Quench: Add 0.1% Formic Acid / Acetonitrile (1:1).
-
Detection: Monitor loss of parent ion [M+H]+ and appearance of Schiff base adduct [M + Lys - H2O]+.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for determining if MMDH is suitable for your specific assay or if an alternative must be used.
Figure 2: Decision matrix for selecting MMDH versus stable alternatives based on stability and reactivity data.
References
-
BenchChem. (2025).[2] this compound Product Specifications and Reactivity Profile. Retrieved from
-
PubChem. (2025). Compound Summary: 6-Methyl-2,4-heptanedione (Derivative Context). National Library of Medicine. Retrieved from
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Reactivity and Quorum-Sensing Inhibition. Molecules. Retrieved from
-
Sigma-Aldrich. (2025). Methyl 6-oxoheptanoate and Related Keto-Esters: Safety and Handling. Retrieved from
-
Journal of Medicinal Chemistry. (2014). Dynamic Kinetic Asymmetric Cross-Benzoin Additions of β-Stereogenic α-Keto Esters. ACS Publications. Retrieved from
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 6-methyl-2,4-dioxoheptanoate
[1]
Executive Summary & Chemical Profile[2]
This guide outlines the autonomous handling and disposal protocols for Methyl 6-methyl-2,4-dioxoheptanoate (CAS: 20577-66-6).[1] As a
Effective disposal requires treating this material not merely as "organic waste" but as a reactive intermediate. The protocols below prioritize the prevention of exothermic polymerization in waste drums and ensure compliance with EPA RCRA standards.
Chemical Identity & Properties
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Primary identification. |
| CAS Number | 20577-66-6 | Verification required against vendor SDS. |
| Structure | Contains acidic | |
| Physical State | Liquid (Viscous) | Pourable, but may adhere to glass.[1] |
| Flash Point | Est. >60°C (Combustible) | Treat as Ignitable (D001) for safety margins. |
| Solubility | Organic Solvents | Immiscible with water; requires organic waste stream. |
Hazard Analysis & Pre-Disposal Stabilization
The "Why" Behind the Protocol
Unlike simple ketones (e.g., acetone), this compound possesses a 1,3-dicarbonyl system.[1][4] This moiety allows for:
-
Keto-Enol Tautomerism: The methylene bridge is acidic.[4] In the presence of strong bases (hydroxides, alkoxides), it forms enolates that can undergo exothermic Claisen-type condensations.[1]
-
Metal Chelation: It acts as a bidentate ligand. Mixing this waste with heavy metal waste streams (e.g., copper, iron) can form stable complexes, potentially altering the solubility profile of the waste or interfering with downstream incineration scrubbers.[1]
Stabilization Protocol
Self-Validating Step: Before adding to a bulk waste container, perform a pH Compatibility Check .[1]
-
Take a 1 mL aliquot of the waste material.
-
Mix with 1 mL of the target waste drum contents (in a fume hood).
-
Observation: If heat generation, gas evolution, or precipitation occurs within 5 minutes, DO NOT combine. Segregate the waste.
Disposal Workflows
Workflow A: Routine Liquid Waste (Non-Halogenated)
Use this pathway for reaction mother liquors or expired pure reagents.
-
Segregation: Ensure the waste stream is designated "Organic Solvents, Non-Halogenated."
-
Critical: Do not mix with "Caustic/Basic Waste" or "Oxidizing Acids" (e.g., Nitric Acid waste).[1]
-
-
Dilution: If disposing of the pure concentrate (>95%), dilute 1:10 with a compatible solvent (e.g., Ethanol, Ethyl Acetate) to lower viscosity and prevent localized hot-spots in the waste drum.[1]
-
Containerization: Use High-Density Polyethylene (HDPE) or Steel drums.
-
Labeling: Apply the "Hazardous Waste" label. Mark as "Combustible."
Workflow B: Spill Cleanup (Solid Waste)
Use this pathway for benchtop spills.
-
Containment: Encircle the spill with a polypropylene absorbent sock.
-
Absorption: Cover with an inert absorbent (Vermiculite or clay-based kitty litter).
-
Avoid: Do not use paper towels for large spills (>50 mL) as the high surface area can increase evaporation rates of the combustible liquid.
-
-
Collection: Scoop into a wide-mouth HDPE jar.
-
Labeling: Label as "Solid Debris Contaminated with Flammable Liquids."
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for disposing of this specific chemical.
Figure 1: Decision tree for segregating this compound waste streams. Note the strict separation based on halogen content to minimize incineration costs.
Spill Response & Emergency Procedures
In the event of a spill, the primary risk is flammability and irritation . The beta-diketone structure implies that upon decomposition or burning, it may release acrid smoke and organic vapors.[1]
Step-by-Step Response Protocol
-
Evacuate & Ventilate: Clear the immediate area (10 ft radius). Open fume hood sashes to max safe height to purge vapors.
-
PPE Upgrade: Don nitrile gloves (double-gloved recommended due to permeation risks of ketones) and safety goggles.
-
Inerting: If the spill is near an ignition source, smother with a fire blanket or use a Type ABC fire extinguisher.
-
Neutralization (Optional but Recommended):
-
If the spill was mixed with acids, neutralize with Sodium Bicarbonate.[1]
-
Self-Validating Step: Use pH paper on the wet paste. Target pH 6–8 before scooping.
-
Figure 2: Linear workflow for managing laboratory spills of combustible esters.
Regulatory Compliance (US EPA)[1]
Compliance is non-negotiable. Based on the chemical structure and physical properties, the following Resource Conservation and Recovery Act (RCRA) codes apply.
| Waste Category | EPA Waste Code | Justification |
| Ignitability | D001 | Applicable if the formulation has a flash point < 140°F (60°C). Even if the pure substance has a higher flash point, it is often collected with other flammable solvents.[1] |
| Toxicity | None Listed | Not a U-listed or P-listed waste (e.g., not Cyanide or Osmium).[1] |
| F-List | F003/F005 | Applicable only if mixed with spent solvents like Acetone, Xylene, or Toluene.[1][5] |
Final Disposal Method: The authorized disposal path for this material is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] Under no circumstances should this material be discharged to the sewer system (drain disposal).[6]
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved October 26, 2025, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
